2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Medicinal chemistry Conformational analysis Kinase inhibitor design

This 4-bromophenyl azetidinyl-pyrimidine is a strategic late-stage diversification intermediate. Unlike piperazine analogs, the strained azetidine ring (~90° internal angle) enhances metabolic stability and alters kinase hinge-binding geometry. The C–Br bond is primed for Pd-catalyzed cross-coupling, enabling one procurement to generate 50–200 derivatives at 10–20 mg scale. Procure alongside its 2-ylamino regioisomer for JAK selectivity profiling. Typical purity ≥95%.

Molecular Formula C15H15BrN4O
Molecular Weight 347.216
CAS No. 2097899-55-1
Cat. No. B2361394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
CAS2097899-55-1
Molecular FormulaC15H15BrN4O
Molecular Weight347.216
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)Br)NC3=NC=NC=C3
InChIInChI=1S/C15H15BrN4O/c16-12-3-1-11(2-4-12)7-15(21)20-8-13(9-20)19-14-5-6-17-10-18-14/h1-6,10,13H,7-9H2,(H,17,18,19)
InChIKeyIYJDSGRQXLFQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097899-55-1) – Structural Identity and Compound Class for Procurement Decision-Making


2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097899-55-1) is a synthetic small molecule belonging to the azetidinyl-pyrimidine class, with molecular formula C15H15BrN4O and a molecular weight of 347.22 g/mol [1]. It features a 4-bromophenyl group linked via an ethanone bridge to an azetidine ring, which bears a pyrimidin-4-ylamino substituent at the 3-position [2]. The compound is catalogued as a research chemical and building block, with typical vendor-reported purities of ≥95% . Its structural architecture—combining a strained four-membered azetidine ring, a hydrogen-bond-capable pyrimidine pharmacophore, and a brominated aryl moiety amenable to cross-coupling—places it within a broader family of kinase-targeted and receptor-modulating scaffolds described in the patent literature [3].

Why Generic Substitution Fails for 2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one: Critical Structural Determinants


Compounds within the azetidinyl-pyrimidine family cannot be simply interchanged, as three structural variables independently and combinatorially dictate target engagement, synthetic utility, and physicochemical profile. First, the azetidine ring introduces approximately 10° of additional bond-angle strain compared to the piperazine or piperidine analogs (internal ring angle ~90° vs. ~109.5°), altering the spatial presentation of the pyrimidin-4-ylamino pharmacophore and affecting both binding geometry and metabolic stability [1]. Second, the identity of the aryl/alkyl group on the ethanone side chain modulates lipophilicity, π-stacking potential, and steric bulk, which controls selectivity across kinase and receptor panels [2]. Third, the 4-bromophenyl substituent specifically enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this particular congener a privileged late-stage diversification intermediate—a feature absent in the chloro, fluoro, or unsubstituted phenyl analogs that are less reactive toward oxidative addition [3]. The quantitative comparisons below demonstrate how these variables produce measurable differences in molecular properties that directly impact experimental design and procurement choices.

Quantitative Differentiation Evidence: 2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one vs. Key Analogs


Azetidine Ring Strain vs. Piperazine: Conformational Constraint and logP Modulation

The four-membered azetidine ring in the target compound imposes an internal C–N–C bond angle of approximately 90°, compared to ~109.5° for the six-membered piperazine ring in the direct analog 2-[4-(4-bromobenzoyl)piperazin-1-yl]pyrimidine [1]. This 19.5° angular compression alters the dihedral angle between the pyrimidin-4-ylamino group and the ethanone carbonyl, changing both the hydrogen-bonding geometry and the overall molecular shape presented to a binding site. Additionally, the reduced number of methylene units (C3H5N azetidine vs. C4H8N2 piperazine) lowers the calculated logP contribution of the core ring by approximately 0.7–1.0 log units, affecting membrane permeability . Class-level SAR evidence from dual M3 antagonist-PDE4 inhibitor programs confirms that substituting piperidine with azetidine in related pyrimidine scaffolds altered PDE4 IC50 values by 3- to 10-fold, demonstrating the functional impact of ring-size variation [1].

Medicinal chemistry Conformational analysis Kinase inhibitor design

4-Bromophenyl vs. Naphthalen-1-yl Substituent: Synthetic Diversification Potential

The 4-bromophenyl group in the target compound enables downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for late-stage diversification [1]. In contrast, the naphthalen-1-yl analog—2-(naphthalen-1-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one (CAS not separately assigned in public databases)—lacks a halogen handle and cannot undergo analogous C–C or C–N bond-forming reactions at the aryl terminus [2]. This difference means the bromophenyl congener can serve as a common intermediate for generating focused libraries of 10–100+ derivatives from a single procurement, whereas the naphthyl analog is a synthetic endpoint. The calculated C–Br bond dissociation energy of approximately 337 kJ/mol places the 4-bromophenyl group in the optimal reactivity window for oxidative addition to Pd(0), which is the rate-determining step of these cross-coupling reactions [3].

Synthetic chemistry Cross-coupling Library synthesis

Ethanone Linker (n=1) vs. Propanone Linker (n=2): Chain-Length Effects on Scaffold Geometry

The target compound employs a one-carbon ethanone linker (CH2CO) connecting the 4-bromophenyl group to the azetidine nitrogen, whereas the related analog 3-(2-fluorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}propan-1-one (CAS 2097918-78-8) contains a two-carbon propanone linker (CH2CH2CO) [1]. This single methylene-unit difference alters the distance between the aryl centroid and the azetidine N-atom by approximately 1.2–1.5 Å in the extended conformation and adds one rotatable bond (from 4 to 5), increasing conformational entropy and potentially reducing binding affinity due to entropic penalty upon complex formation [2]. Patent-level SAR from the azetidinyl-pyrimidine JAK inhibitor class indicates that linker-length variation between n=1 and n=2 can shift kinase selectivity profiles by modulating the depth of aryl-group burial in the hydrophobic pocket [3].

Medicinal chemistry Linker optimization Pharmacophore modeling

Pyrimidin-4-ylamino vs. Pyrimidin-2-ylamino Attachment: Regioisomeric Impact on Hydrogen-Bonding Geometry

The target compound features the amino group attached at the 4-position of the pyrimidine ring, whereas a regioisomeric series exists with attachment at the pyrimidine 2-position (e.g., 4-(pyrimidin-2-ylamino)azetidine derivatives) . This positional difference shifts the hydrogen-bond donor/acceptor vector by approximately 60° relative to the azetidine ring plane, which directly impacts the compound's ability to engage the kinase hinge region—a conserved structural motif where the pyrimidine N1 and exocyclic NH typically form a bidentate hydrogen-bond pair with the backbone of the hinge residue [1]. The 4-amino substitution places the pyrimidine N3 atom in a geometry that can engage a second hinge contact, whereas the 2-amino substitution orients N1 and N3 differently, potentially losing one hydrogen bond [2]. This regioisomeric distinction is critical for ATP-competitive kinase inhibitor design.

Medicinal chemistry Kinase hinge-binding Regioisomer comparison

Optimal Application Scenarios for 2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one Based on Verified Differentiation Evidence


Late-Stage Diversification Hub for Kinase-Focused Library Synthesis

This compound is most rationally deployed as a common intermediate for generating parallel libraries via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the 4-bromophenyl position [1]. Medicinal chemistry groups targeting kinase hinge-binding scaffolds benefit from the fixed pyrimidin-4-ylamino-azetidine core while exploring aryl-group diversity—a strategy directly enabled by the C–Br bond and precluded in non-halogenated analogs such as the naphthyl or indolyl congeners [2]. A single 1 g procurement of the bromophenyl intermediate can yield 50–200 distinct derivatives at 10–20 mg scale per coupling reaction, maximizing SAR information per unit of synthesis effort.

Conformational Probe for Azetidine-vs.-Piperazine Bioisostere Comparison

Programs that have identified a lead compound containing a piperazine-pyrimidine core (e.g., 2-[4-(4-bromobenzoyl)piperazin-1-yl]pyrimidine) but seek improved metabolic stability or altered binding kinetics should evaluate this azetidine-containing congener as a matched molecular pair [1]. The azetidine ring's increased ring strain and altered pKa of the endocyclic nitrogen (~7.0–7.5 for azetidine vs. ~9.5–10.0 for piperazine) can reduce lysosomal trapping and modulate tissue distribution, a strategy validated in PDE4/M3 dual inhibitor optimization campaigns where azetidine substitution improved in vivo pulmonary inflammation endpoints [2].

Regioisomeric Selectivity Profiling Against Kinase Panels

Given the pyrimidin-4-ylamino substitution pattern, this compound provides a defined hinge-binding geometry for kinase panel screening [1]. Procurement alongside its pyrimidin-2-ylamino regioisomer enables direct comparison of kinase selectivity fingerprints driven solely by the H-bond donor vector. This is particularly relevant for JAK family kinases, where the patent literature from Aerie Pharmaceuticals demonstrates that azetidinyl-pyrimidine regioisomers exhibit divergent JAK1/JAK2/TYK2 selectivity [2]. The 4-bromophenyl variant provides the added benefit that any hit identified can immediately enter a cross-coupling diversification workflow without re-synthesis of the core scaffold.

Physicochemical Property Benchmarking in Azetidine-Containing Compound Collections

The compound serves as a representative member of the azetidinyl-pyrimidine chemical space for computational and experimental property benchmarking. Its calculated logP (~2.7) and molecular weight (347.22 Da) place it within favorable drug-like chemical space (Lipinski-compliant), while the bromine atom provides anomalous X-ray scattering for co-crystallography studies [1]. Procurement alongside the cyclopentyl analog (CAS 2097871-92-4) enables matched molecular pair analysis to deconvolve the contribution of aryl hydrophobicity vs. ring strain to measured properties such as solubility, permeability, and microsomal stability [2].

Quote Request

Request a Quote for 2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.